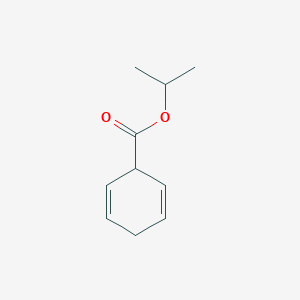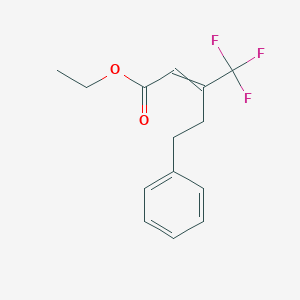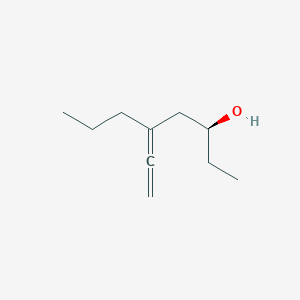
7-Iodo-9-propylidenepentadec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-9-propylidenepentadec-7-ene is an organic compound with the molecular formula C18H33I It is a derivative of pentadecene, where the iodine atom is attached to the seventh carbon, and a propylidene group is attached to the ninth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-propylidenepentadec-7-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 7-pentadecene with iodine in the presence of a catalyst. The reaction conditions often include:
Solvent: A non-polar solvent like hexane or toluene.
Temperature: Mild temperatures, typically around 25-50°C.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
7-Iodo-9-propylidenepentadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Addition Reactions: Reagents like hydrogen bromide (HBr) or borane (BH3) can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-azido-9-propylidenepentadec-7-ene or 7-thiocyanato-9-propylidenepentadec-7-ene can be formed.
Addition Products: Addition of HBr can yield 7-bromo-9-propylidenepentadec-7-ene.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce alkanes or alcohols.
科学的研究の応用
7-Iodo-9-propylidenepentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 7-Iodo-9-propylidenepentadec-7-ene involves its interaction with molecular targets through its iodine and propylidene groups. The iodine atom can participate in halogen bonding, while the propylidene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
類似化合物との比較
Similar Compounds
7-Iodo-9-propylidenepentadec-7-ene: Unique due to the presence of both iodine and a propylidene group.
7-Bromo-9-propylidenepentadec-7-ene: Similar structure but with a bromine atom instead of iodine.
7-Chloro-9-propylidenepentadec-7-ene: Contains a chlorine atom in place of iodine.
7-Fluoro-9-propylidenepentadec-7-ene: Fluorine atom replaces iodine.
Uniqueness
This compound is unique due to the larger atomic radius and higher reactivity of iodine compared to other halogens. This makes it more suitable for specific applications where strong halogen bonding and high reactivity are desired.
特性
CAS番号 |
827033-86-3 |
|---|---|
分子式 |
C18H33I |
分子量 |
376.4 g/mol |
IUPAC名 |
7-iodo-9-propylidenepentadec-7-ene |
InChI |
InChI=1S/C18H33I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h13,16H,4-12,14-15H2,1-3H3 |
InChIキー |
AAIOSWLZUDREDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CCC)C=C(CCCCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)


![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)



